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Compound of Interest

2-(Methylsulfonyl)-4-
Compound Name:
pyridinecarboxylic acid

Cat. No.: B1424156

Introduction

2-(Methylsulfonyl)-4-pyridinecarboxylic acid, also known as 2-(methylsulfonyl)isonicotinic
acid, is a heterocyclic organic compound with the chemical formula C7H7NO4S and a molecular
weight of 201.20 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a carboxylic
acid and a methylsulfonyl group, suggests its potential utility as a building block in medicinal
chemistry and materials science. The electron-withdrawing nature of both the methylsulfonyl
group and the carboxylic acid can significantly influence the electronic properties of the pyridine
ring, making it an interesting candidate for applications in drug development, particularly in the
design of kinase inhibitors and other targeted therapies.[3]

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-(Methylsulfonyl)-4-pyridinecarboxylic acid. As experimental spectra for this specific
compound are not widely available in the public domain, this document leverages established
principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and
mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is
intended for researchers, scientists, and drug development professionals who may be
synthesizing or working with this compound and require a reference for its analytical
characterization.
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Molecular Structure and Key Features

The structural features of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid are pivotal in
determining its spectroscopic properties. The pyridine ring is an aromatic heterocycle, and the
substituents at the 2 and 4 positions create a specific electronic environment that will be
reflected in the NMR spectra. The carboxylic acid group introduces characteristic IR
absorptions and a readily ionizable proton. The methylsulfonyl group possesses strong
electron-withdrawing capabilities and will influence the chemical shifts of adjacent protons and
carbons.

Caption: Molecular structure of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid.

'H NMR Spectroscopy

Experimental Protocol: A standard *H NMR spectrum would be acquired by dissolving
approximately 5-10 mg of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid in a suitable
deuterated solvent, such as dimethyl sulfoxide-de (DMSO-de) or methanol-da. A high-field NMR
spectrometer (e.g., 400 or 500 MHz) would be used to obtain a high-resolution spectrum. The
use of DMSO-ds is often preferred for carboxylic acids as it allows for the observation of the

acidic proton.

Predicted *H NMR Data: The *H NMR spectrum is expected to show signals corresponding to
the three aromatic protons on the pyridine ring, the methyl protons of the sulfonyl group, and
the acidic proton of the carboxylic acid.

Predicted Chemical o Coupling Constant
Proton _ Multiplicity
Shift (6, ppm) (J, H2)
H-3 ~8.5 d ~5
H-5 ~8.2 dd ~5,~15
H-6 ~9.0 d ~15
-CHs ~3.4 S
-COOH >12 (broad) S
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Interpretation:

e Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are expected to be in the
downfield region (d > 8.0 ppm) due to the deshielding effect of the aromatic ring and the
electron-withdrawing substituents. The specific chemical shifts are influenced by the
positions of the methylsulfonyl and carboxylic acid groups. H-6 is anticipated to be the most
downfield due to its proximity to the nitrogen atom and the ortho-sulfonyl group. The splitting
patterns arise from coupling between adjacent protons.

o Methyl Protons (-CHs): The protons of the methyl group attached to the sulfonyl group are
expected to appear as a singlet around 3.4 ppm.

o Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to be a
broad singlet at a very downfield chemical shift, typically above 12 ppm.[4] This signal would
disappear upon the addition of D20 due to proton-deuterium exchange.

3C NMR Spectroscopy

Experimental Protocol: The 13C NMR spectrum would be acquired on the same sample
prepared for *H NMR analysis. A proton-decoupled 3C NMR experiment would be performed to
obtain a spectrum with singlets for each unique carbon atom.

Predicted 3C NMR Data: The 13C NMR spectrum is expected to show seven distinct signals
corresponding to the five carbons of the pyridine ring, the methyl carbon, and the carboxylic
acid carbon.
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Carbon Predicted Chemical Shift (3, ppm)
C-2 ~155

C-3 ~122

C-4 ~145

C-5 ~128

C-6 ~152

-CHs ~45

-COOH ~165

Interpretation:

e Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring will
resonate in the aromatic region of the spectrum. The carbons directly attached to the
electronegative nitrogen (C-2 and C-6) and the substituents (C-2 and C-4) are expected to

be the most downfield.

o Methyl Carbon (-CHs): The methyl carbon of the sulfonyl group is expected to appear in the
aliphatic region, around 45 ppm.

o Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to
be significantly deshielded, appearing around 165 ppm.[4]

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared
(FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated
total reflectance (ATR) accessory.

Predicted Key IR Absorptions:
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Predicted Absorption Range

Functional Group Intensity
(cm~)

O-H (Carboxylic Acid) 3300 - 2500 Broad, Strong

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic, -CH3) 2960 - 2850 Medium

C=0 (Carboxylic Acid) 1725 - 1700 Strong

C=C, C=N (Aromaitic) 1600 - 1450 Medium to Strong

S=0 (Sulfone) 1350 - 1300 and 1160 - 1120 Strong

C-O (Carboxylic Acid) 1300 - 1200 Medium
Interpretation:

e O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm~1
region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded
carboxylic acid dimer.[5][6]

e C=0 Stretch: A strong, sharp absorption band between 1725 and 1700 cm~! is characteristic
of the carbonyl (C=0) stretching vibration of the carboxylic acid.[5][6]

e S=0 Stretches: Two strong absorption bands are predicted for the asymmetric and
symmetric stretching vibrations of the sulfonyl (S=0) group, typically found around 1350-
1300 cm~t and 1160-1120 cm™1, respectively.

e Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will
appear as a series of bands in the 1600-1450 cm~1 region.
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General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)
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Experimental Protocol: Mass spectral data can be obtained using various ionization
techniques. Electrospray ionization (ESI) would be a suitable method for this polar, acidic
compound, likely showing the protonated molecule [M+H]* in positive ion mode or the
deprotonated molecule [M-H]~ in negative ion mode. High-resolution mass spectrometry
(HRMS) would provide an accurate mass measurement to confirm the elemental composition.

Predicted Mass Spectrum Data:

e Molecular lon: The nominal molecular weight is 201.20 g/mol . In positive ion mode ESI-MS,
a prominent peak at m/z 202.0 ([M+H]*) is expected. In negative ion mode, a peak at m/z
200.0 ([M-H]~) would be observed.

e Major Fragmentation Pathways:
o Loss of COz (44 Da) from the carboxylic acid to give a fragment at m/z 157.
o Loss of the methyl group (15 Da) from the sulfonyl group to give a fragment at m/z 186.
o Loss of the entire methylsulfonyl group (79 Da) to give a fragment at m/z 122.

o Loss of the carboxylic acid group (45 Da) to give a fragment at m/z 156.

Conclusion

The predicted spectroscopic data presented in this guide provide a foundational framework for
the analytical characterization of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid. The
combination of 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry offers a powerful
toolkit for confirming the identity and purity of this compound. While these predictions are
based on established chemical principles, it is imperative to validate them against
experimentally acquired data. This guide serves as a valuable resource for researchers,
enabling them to anticipate spectral features, design appropriate analytical methods, and
confidently interpret their experimental results in the synthesis and application of this promising
chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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